![molecular formula C11H12N2O4S2 B6141552 ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is a synthetic organic compound that falls under the benzothiazole family. Benzothiazole derivatives are notable for their biological activities and applications in various scientific fields, including chemistry and medicine. The distinct chemical structure of this compound makes it a subject of interest for numerous studies and research.
Preparation Methods
The preparation of ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate typically involves multi-step synthesis routes. One common method starts with the synthesis of the core benzothiazole structure. The synthesis begins with 2-aminothiophenol, which undergoes cyclization with chloroacetic acid to form 2-chloromethylbenzothiazole. This intermediate is then treated with methylsulfonyl chloride to introduce the sulfonyl group. Finally, the ethyl carbamate group is introduced by reacting the sulfonated benzothiazole intermediate with ethyl chloroformate under basic conditions. Industrial production may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate undergoes a variety of chemical reactions:
Oxidation: : The sulfonyl group is susceptible to oxidation reactions, commonly using reagents such as potassium permanganate.
Reduction: : Reduction of the benzothiazole ring can be achieved using hydrogenation methods.
Substitution: : The sulfonyl group can be a site for nucleophilic substitution, typically using nucleophiles like amines or alcohols.
Hydrolysis: : The ethyl carbamate group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of ethyl alcohol and the corresponding amine product.
Scientific Research Applications
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate has broad applications across multiple scientific domains:
Biology: : This compound is used in biological assays to study enzyme interactions, particularly those involving sulfonamide groups.
Medicine: : Due to its structural similarity to biologically active molecules, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The compound's biological effects are mediated through its interaction with specific molecular targets. Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate may inhibit certain enzymes by mimicking the natural substrates, leading to competitive inhibition. The sulfonyl group is particularly crucial for binding to enzyme active sites, while the benzothiazole ring provides additional interactions that stabilize the enzyme-inhibitor complex.
Comparison with Similar Compounds
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate can be compared with other benzothiazole derivatives:
This compound: vs. 6-(methylsulfonyl)benzothiazole : The addition of the carbamate group in this compound enhances its potential for forming hydrogen bonds, increasing its bioactivity.
This compound: vs. 2-aminobenzothiazole : The sulfonyl group in the former adds an extra dimension of reactivity, making it more versatile in chemical synthesis.
This compound: vs. benzothiazole : The substitution pattern and functional groups in this compound confer unique properties not seen in the parent benzothiazole compound.
Properties
IUPAC Name |
ethyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-3-17-11(14)13-10-12-8-5-4-7(19(2,15)16)6-9(8)18-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZRIGLAVJSZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate](/img/structure/B6141471.png)
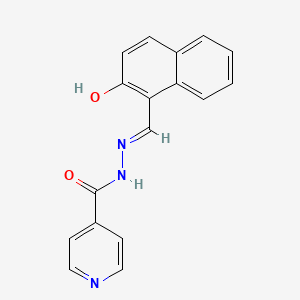
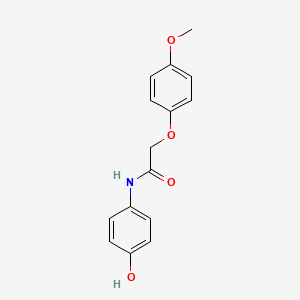
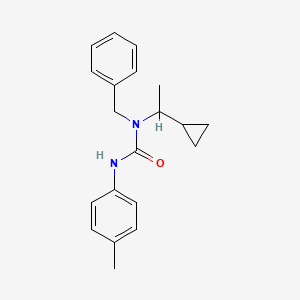
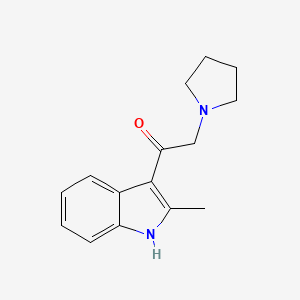
![1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
![4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide](/img/structure/B6141539.png)

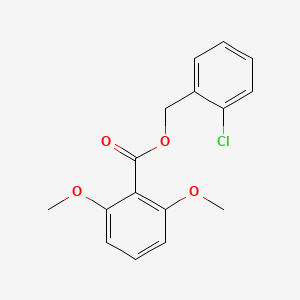
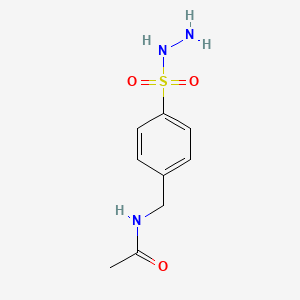
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)

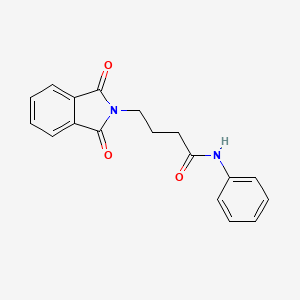
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
